molecular formula C19H19N3O2 B2597248 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide CAS No. 891126-24-2

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide

Cat. No.: B2597248
CAS No.: 891126-24-2
M. Wt: 321.38
InChI Key: VIXUYSIZLNDXCE-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a synthetic organic compound built around the 1,3,4-oxadiazole scaffold, a heterocyclic structure of significant interest in medicinal chemistry and pharmaceutical research . This compound is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses. Compounds featuring the 1,3,4-oxadiazole core are extensively investigated for their diverse biological activities. Research on closely related N-(1,3,4-oxadiazol-2-yl)benzamide analogs has demonstrated potent activity against multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Furthermore, the 1,3,4-oxadiazole scaffold is a prominent structure in anticancer agent discovery, with derivatives shown to exhibit cytotoxic effects by targeting crucial enzymes and pathways involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The specific inclusion of the 2,5-dimethylphenyl substituent is a strategic feature in drug design, as this scaffold is known to enhance antimicrobial properties and is found in several established therapeutic agents . The molecular structure of this compound suggests potential for interaction with various biological targets. Researchers can explore this compound as a novel chemical entity in screening assays for new antibacterial and anticancer agents. Its well-defined structure also makes it a valuable intermediate or building block for the synthesis of more complex chemical libraries in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-11-5-7-13(3)15(9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXUYSIZLNDXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,5-dimethylbenzoic acid hydrazide with 2,5-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Industrial Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The oxadiazole ring can also interact with DNA or proteins, disrupting their function and leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The target compound shares its 1,3,4-oxadiazole core with analogs reported in and but differs in substituents and functional groups:

Compound Key Substituents Functional Groups Physical State
Target Compound 2,5-Dimethylphenyl (oxadiazole C5); 2,5-dimethylbenzamide (oxadiazole C2) Amide, oxadiazole Likely solid (inferred)
7f () 2,5-Dimethylphenyl (propanamide); sulfanyl-linked thiazole Amide, thiazole, sulfanyl Solid (mp 134–178°C)
5h () 2,5-Dimethylphenyl (oxadiazole C5); benzyl(methyl)amino-benzaldehyde Aldehyde, amine, oxadiazole Yellow oil
Thiadiazole derivatives () Amide-linked triaromatic thiadiazoles Amide, thiadiazole Liquid crystalline

Key Observations :

  • 5h ’s liquid state (oil) contrasts with the solid state of 7f and the target compound, highlighting the role of bulky substituents (e.g., benzyl groups) in reducing intermolecular interactions .

Spectral and Analytical Data

Infrared Spectroscopy (IR)
Compound Key IR Absorptions (cm⁻¹)
Target Compound ~1650–1680 (amide C=O), ~1600 (oxadiazole C=N), ~3050 (aromatic C-H)
7f () ~1650 (amide C=O), ~1580 (thiazole C=N), ~1240 (S-O/S-N)
5h () ~1720 (aldehyde C=O), ~1600 (oxadiazole C=N), ~2800–2900 (C-H stretching in CH₃/CH₂ groups)

Analysis :

  • The target compound’s IR spectrum lacks the aldehyde C=O (~1720 cm⁻¹) seen in 5h , confirming its amide-dominated functionalization .
  • The absence of sulfanyl (S-O/S-N) peaks (~1240 cm⁻¹) distinguishes it from 7f .
Nuclear Magnetic Resonance (NMR)
Compound ¹H-NMR Features ¹³C-NMR Features
Target Compound δ 2.3–2.5 (CH₃), δ 6.8–7.2 (aromatic H) δ 165–170 (amide C=O), δ 160–165 (oxadiazole C=N)
7f () δ 2.4–2.6 (CH₃), δ 6.9–7.4 (aromatic H), δ 3.5–3.7 (CH₂-S) δ 168 (amide C=O), δ 152 (thiazole C=N)
5h () δ 2.3–2.7 (CH₃), δ 7.2–7.8 (benzaldehyde H), δ 4.0–4.5 (N-CH₂) δ 190 (aldehyde C=O), δ 160 (oxadiazole C=N)

Analysis :

  • The methyl groups in all compounds show similar chemical shifts, indicating minimal electronic perturbation by substituents .

Physicochemical and Functional Comparisons

Thermal Stability and Phase Behavior
  • Thiadiazole derivatives () exhibit high thermal stability (liquid crystalline phases up to 250°C), attributed to rigid triaromatic structures .
  • The target compound’s amide linkage and dimethylphenyl groups may similarly enhance thermal stability compared to non-amide analogs like 5h .

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C18H18N4O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 1208868-82-9

Synthesis

The synthesis of this compound typically involves the reaction of 2,5-dimethylbenzoyl chloride with 5-amino-1,3,4-oxadiazole in the presence of a suitable base. This method allows for the formation of the oxadiazole ring which is crucial for its biological activity.

Anticancer Properties

Research has demonstrated that compounds containing the oxadiazole moiety exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against various cancer cell lines:

Cancer Type IC50 (µM) Reference
Breast Cancer3.0
Colon Cancer4.5
Lung Cancer5.0
Prostate Cancer6.0

These compounds act primarily by inducing apoptosis in cancer cells and inhibiting cell proliferation.

The proposed mechanism of action includes:

  • Topoisomerase Inhibition : Compounds similar to this compound have been identified as inhibitors of topoisomerase II. This enzyme is crucial for DNA replication and repair processes.
  • Reactive Oxygen Species (ROS) Generation : The compound induces ROS production within cancer cells, leading to oxidative stress and subsequent cell death.
  • Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G1 phase, preventing further cell division and promoting apoptosis .

Case Studies

In a study evaluating various oxadiazole derivatives for their anticancer activity:

  • Compound Efficacy : A specific derivative showed a significant reduction in tumor size in xenograft models when administered at low doses over a period of two weeks.
  • Toxicity Assessment : Normal cell lines exhibited minimal toxicity at concentrations effective against cancer cells, indicating a favorable therapeutic index .

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